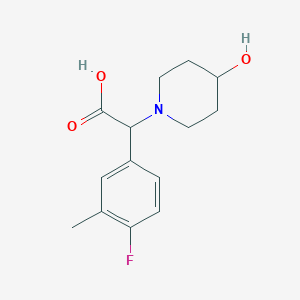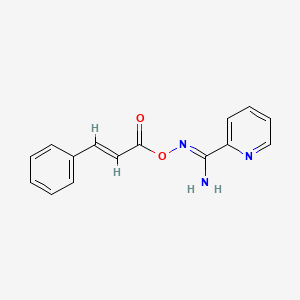![molecular formula C16H24N2O4S B3916714 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B3916714.png)
4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
Descripción general
Descripción
4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which work by inhibiting the activity of enzymes that remove acetyl groups from histones, leading to changes in gene expression.
Mecanismo De Acción
4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. Specifically, HDAC enzymes remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression. By inhibiting HDAC activity, this compound leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, among other processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including induction of cell cycle arrest, apoptosis, and differentiation. In addition, it has been shown to inhibit angiogenesis and metastasis, which are important processes in the development and spread of cancer. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is that it has been extensively studied and is well-characterized, making it a useful tool for investigating the role of HDAC enzymes in cancer and other diseases. In addition, it has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is that it can have off-target effects, leading to changes in the expression of genes that are not directly related to HDAC activity. This can make it difficult to interpret the results of experiments using this compound, and may require additional controls to ensure that observed effects are due to HDAC inhibition.
Direcciones Futuras
There are a number of potential future directions for research on 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors, which may have fewer off-target effects and be more effective in treating cancer and other diseases. Another area of interest is the investigation of the role of HDAC enzymes in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the combination of HDAC inhibitors with other anti-cancer agents, such as immunotherapy, may be a promising approach to improving cancer treatment outcomes.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, this compound has been investigated for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)15(16(19)18-8-10-22-11-9-18)17-23(20,21)14-6-4-13(3)5-7-14/h4-7,12,15,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGCSDYAOAHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[allyl(cyclopentyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B3916646.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B3916647.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B3916654.png)

![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3916667.png)

![1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916686.png)
amino]methyl}phenyl)acetamide](/img/structure/B3916701.png)
![N-(2,4-dimethylphenyl)-2-({2-[(4-methylphenyl)sulfonyl]ethyl}amino)acetamide](/img/structure/B3916710.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B3916718.png)
![N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B3916723.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B3916734.png)
